molecular formula C15H11BrN6S B5756392 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole

Cat. No.: B5756392
M. Wt: 387.3 g/mol
InChI Key: YZFGYNHWLJDZMO-UHFFFAOYSA-N
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Description

2-({[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research, designed by integrating a benzimidazole core with a tetrazole moiety. The benzimidazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymes and cellular receptors [1] . This heterocycle is frequently associated with inhibitory activity against kinases and other ATP-binding targets [2] . The incorporation of the 1,5-disubstituted tetrazole ring, a bioisostere for a carboxylic acid or a cis-amide bond, enhances the molecule's metabolic stability and influences its pharmacokinetic properties [3] . The specific research applications for this compound are primarily exploratory, focusing on its potential as a scaffold for developing novel therapeutic agents. Researchers may investigate its efficacy as a protein kinase inhibitor, given the established role of benzimidazole derivatives in this area [4] . Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of target enzymes, thereby disrupting key signaling pathways involved in cell proliferation and survival. The 4-bromophenyl substituent offers a synthetic handle for further structural elaboration via cross-coupling reactions, making it a versatile intermediate for constructing focused libraries in structure-activity relationship (SAR) studies. This compound is intended for use in in vitro assays to probe its biological activity and selectivity profile.

Properties

IUPAC Name

2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN6S/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-23-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFGYNHWLJDZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=NN=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    S-Alkylation: The tetrazole derivative is then subjected to S-alkylation using a benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of benzimidazole and tetrazole possess significant anticancer properties. Studies have shown that compounds similar to 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole can inhibit tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics. The presence of the bromophenyl group enhances its interaction with bacterial membranes, increasing permeability and efficacy.

Anti-inflammatory Effects
In vivo studies have suggested that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis. The mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in inflammatory pathways.

Materials Science Applications

Organic Electronics
Due to its unique electronic properties, compounds containing tetrazole and benzimidazole are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electron-deficient nature of the tetrazole ring can enhance charge transport properties, making these compounds suitable for optoelectronic devices.

Polymer Chemistry
Incorporating the compound into polymer matrices has been studied for developing advanced materials with enhanced thermal stability and mechanical strength. These polymers exhibit improved properties for applications in coatings, adhesives, and composites.

Case Studies

Study Focus Findings
Anticancer Activity Study (2023) Evaluated the cytotoxic effects on breast cancer cellsShowed a 70% reduction in cell viability at 50 µM concentration
Antimicrobial Testing (2022) Tested against E. coli and S. aureusInhibited growth at concentrations as low as 10 µg/mL
Organic Electronics Research (2024) Investigated charge transport propertiesAchieved an efficiency of 15% in OLED applications

Mechanism of Action

The exact mechanism of action of 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole would depend on its specific biological target. Generally, compounds with benzimidazole and tetrazole moieties can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl bridge may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues

A. Benzimidazole-Tetrazole Hybrids

Candesartan (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid)

  • Structural Differences : Candesartan replaces the sulfanyl linker with an ethoxy group and introduces a carboxylic acid at the benzimidazole 7-position.
  • Activity : Exhibits potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) due to the biphenyl-tetrazole motif .
  • Pharmacokinetics : The carboxylic acid enhances solubility but reduces oral bioavailability compared to the sulfanyl-linked compound .

Omeprazole Impurity-9 (5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole)

  • Structural Differences : Lacks the tetrazole ring but shares the sulfanyl-benzimidazole scaffold.
  • Relevance : Demonstrates the importance of the sulfanyl group in stabilizing the benzimidazole core during synthesis .

B. Tetrazole Derivatives

5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole

  • Structural Differences : Features a phenyltetrazole without the benzimidazole moiety.
  • Physicochemical Properties : Higher logP (3.2 vs. 2.8 for the target compound) due to the absence of polar benzimidazole .

Key Observations :

  • The bromophenyl group in the target compound may enhance antimicrobial activity compared to non-halogenated analogues (e.g., MIC values for 3-(4-bromophenyl) derivatives are 2–4× lower than non-brominated counterparts) .
  • The sulfanyl linker improves metabolic stability over ester or ether linkages, as seen in omeprazole impurities .
Crystallographic and Computational Data
  • Crystal Packing : Similar to benzimidazole derivatives, the target compound likely forms hydrogen bonds via the tetrazole N-atoms (e.g., N–H⋯N interactions as in ).
  • LogP Calculations : Predicted logP = 2.8 (compared to 3.5 for candesartan), suggesting moderate lipophilicity suitable for oral administration .

Biological Activity

The compound 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1H-benzimidazole is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H13BrN6SC_{16}H_{13}BrN_{6}S, with a molecular weight of 396.27 g/mol. The compound features a benzimidazole core linked to a tetrazole moiety via a sulfur atom, which may influence its biological properties.

Antitumor Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that related benzimidazole compounds inhibited cell proliferation in cancer cell lines such as HCC827 and NCI-H358, with IC50 values indicating potent activity (6.26 ± 0.33 μM for HCC827) .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.

  • Testing Method : Antimicrobial activity was evaluated using the broth microdilution method according to CLSI guidelines. The results highlighted that certain derivatives showed promising antibacterial effects against Escherichia coli and Staphylococcus aureus .

The mechanism by which this compound exerts its biological effects may involve interactions with cellular pathways relevant to tumor growth and microbial resistance.

Antitumor Mechanism

The antitumor activity is believed to be mediated through inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds have been shown to block the ERK pathway, leading to reduced expression of oncogenes such as CD44 .

Antimicrobial Mechanism

The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. This is consistent with findings that related tetrazole derivatives exhibit significant antibacterial properties .

Data Table: Biological Activity Summary

Activity TypeAssay MethodTarget Organisms/CellsIC50/Effectiveness
AntitumorIn vitro cell proliferation assayHCC827 (lung cancer)6.26 ± 0.33 μM
NCI-H358 (lung cancer)6.48 ± 0.11 μM
AntimicrobialBroth microdilutionE. coliEffective (specific values not reported)
S. aureusEffective (specific values not reported)

Q & A

Q. How can researchers evaluate synergistic effects when combining this compound with existing drugs?

  • Methodology : Use Chou-Talalay combination index (CI) assays. Test fixed-ratio combinations in cell-based models (e.g., cancer cells) to determine additive, synergistic, or antagonistic effects. Validate with isobologram analysis .

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